molecular formula C12H17NO2 B13071887 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde

Cat. No.: B13071887
M. Wt: 207.27 g/mol
InChI Key: WQKQLUISOVATOD-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is a high-purity chemical compound with the molecular formula C 12 H 17 NO 2 and a molecular weight of 193.24 g/mol . This reagent features a unique hybrid structure combining a furan ring, a carbaldehyde group, and a 4-methylpiperidine moiety, making it a valuable intermediate in organic synthesis and drug discovery research . The structural motifs present in this compound are frequently explored in medicinal chemistry. Furan and piperidine hybrids are of significant interest for their potential biological activities and are commonly used as scaffolds for developing novel therapeutic agents . The reactive aldehyde group is a key functional handle for further chemical transformations, most notably serving as a precursor for the synthesis of various hydrazone ligands via condensation with acyl hydrazides . Such aroylhydrazone ligands are strong metal-chelating agents and have demonstrated considerable potential in fields ranging from catalysis to medicinal inorganic chemistry, including the development of manganese-based catalysts for epoxidation reactions . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQLUISOVATOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde generally follows a multi-step organic synthesis approach involving:

This approach ensures selective substitution and high purity of the final product.

Stepwise Synthesis Outline

  • Starting Material Selection:
    The synthesis often begins with commercially available furan-2-carbaldehyde (furfural) as the aldehyde-bearing heterocyclic core.

  • Introduction of the Methylene Linker:
    The 5-position of the furan ring is functionalized, typically via a halomethylation reaction (e.g., bromomethylation) to yield 5-(halomethyl)furan-2-carbaldehyde. This intermediate is crucial for subsequent nucleophilic substitution.

  • Nucleophilic Substitution with 4-Methylpiperidine:
    The halomethyl intermediate undergoes nucleophilic substitution with 4-methylpiperidine under controlled conditions (e.g., reflux in an appropriate solvent such as acetonitrile or ethanol) to form the target compound.

  • Purification:
    The product is purified by standard techniques such as extraction, washing, drying over anhydrous magnesium sulfate, filtration, and solvent evaporation. Final purification may involve recrystallization or column chromatography to ensure high purity and yield.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Halomethylation Bromine or N-bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat Selective bromomethylation at 5-position
Nucleophilic substitution 4-Methylpiperidine, base (e.g., triethylamine), solvent (ethanol, acetonitrile), reflux Ensures substitution of halogen with piperidine group
Work-up Neutralization with NaOH, extraction with ethyl acetate, drying (MgSO4), filtration Removes impurities and side products
Purification Column chromatography or recrystallization Achieves high purity product

Detailed Research Findings and Analysis

Yield and Purity

  • The described synthetic route typically results in high yields (70–85%) of the target compound with minimal side products .
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the aldehyde and piperidine functionalities remain intact.

Structural Confirmation

  • NMR Spectroscopy:
    Characteristic signals for the aldehyde proton (~9.5–10 ppm), aromatic furan protons (~6.0–7.5 ppm), and aliphatic piperidine protons (~1.0–3.5 ppm) confirm the structure.

  • Mass Spectrometry:
    Molecular ion peak at m/z 207.27 corresponds to the molecular weight of the compound.

  • Chromatographic Purity:
    High-performance liquid chromatography (HPLC) or gas chromatography (GC) confirms the absence of major impurities.

Comparative Synthesis Notes

  • Analogous compounds such as 5-(4-ethyl-4-methylpiperidin-1-yl)furan-2-carbaldehyde have been synthesized using similar methods, highlighting the versatility of this synthetic approach for substituted piperidine derivatives on the furan ring.

  • The choice of solvent, temperature, and reaction time critically affect yield and purity, with reflux conditions in polar solvents generally preferred for nucleophilic substitution steps.

Summary Table of Preparation Methods

Step No. Reaction Step Reagents/Conditions Outcome/Notes
1 Halomethylation of furan-2-carbaldehyde Bromine or NBS, CCl4, light or heat 5-(Bromomethyl)furan-2-carbaldehyde intermediate
2 Nucleophilic substitution 4-Methylpiperidine, base, ethanol or acetonitrile, reflux Formation of this compound
3 Work-up NaOH neutralization, ethyl acetate extraction, drying with MgSO4 Removal of impurities
4 Purification Column chromatography or recrystallization High purity final compound

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

1.1. Anticancer Research

Recent studies have investigated the potential of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, research focusing on Janus Kinase 3 (JAK3) inhibitors has highlighted the compound's ability to modulate inflammatory pathways that are often upregulated in cancerous tissues .

1.2. Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

1.3. Neuropharmacology

Given its structural features, particularly the presence of a piperidine moiety, this compound is being explored for neuropharmacological applications. Studies indicate that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

2.1. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various reactions such as nucleophilic additions and cyclizations, facilitating the synthesis of diverse chemical entities .

2.2. Cosmetic Formulations

In cosmetic science, this compound is being investigated for its potential use in topical formulations due to its moisturizing and skin-conditioning properties. Formulation studies have shown that it can enhance the stability and efficacy of creams and lotions, making it a valuable ingredient in skincare products .

3.1. Anticancer Efficacy Case Study

A notable case study involved the application of this compound in a series of anticancer assays where it was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

3.2. Antimicrobial Activity Evaluation

In another study assessing antimicrobial efficacy, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Mechanism of Action

The mechanism of action of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substitution pattern on the furan-2-carbaldehyde scaffold significantly influences properties such as melting point, solubility, and reactivity. Key analogs include:

  • 5-(Nitrophenyl)-furan-2-carbaldehydes (e.g., 2-, 3-, and 4-nitro isomers): These exhibit high thermal stability and distinct thermodynamic profiles due to nitro group electron-withdrawing effects .
  • 5-(Chlorophenyl)-furan-2-carbaldehydes (e.g., 4-chlorophenyl): Lower melting points (e.g., 126–128°C) compared to nitro derivatives, attributed to reduced polarity .
  • 5-(Methoxyphenyl)-furan-2-carbaldehydes (e.g., 2-methoxyphenyl): Enhanced solubility in polar solvents due to the methoxy group’s electron-donating nature .

Thermodynamic Properties

Nitrophenyl-substituted derivatives exhibit high sublimation enthalpies (ΔsubH° ≈ 120–135 kJ/mol) and combustion enthalpies (ΔcH° ≈ -4000 kJ/mol), reflecting strong intermolecular interactions . Chlorophenyl derivatives show lower enthalpies due to weaker dipole interactions . The piperidine moiety in the target compound may reduce crystallinity, lowering sublimation enthalpy compared to nitro analogs.

Key Research Findings

Thermodynamic Stability : Nitro-substituted furan-2-carbaldehydes exhibit higher thermal stability (ΔsubH° = 125–135 kJ/mol) than chloro- or methoxy-substituted derivatives .

Synthetic Challenges : Chlorophenyl derivatives achieve moderate yields (~45%) in water-mediated reactions, while nitro derivatives require hazardous diazotization steps .

Biological Relevance : Piperidine and methoxyphenyl groups enhance bioavailability, making these analogs promising for drug development .

Data Tables

Table 1: Thermodynamic Properties of Selected Analogs

Compound ΔsubH° (kJ/mol) ΔcH° (kJ/mol) ΔfH° (kJ/mol) Reference
5-(4-Nitrophenyl)-furan-2-carbaldehyde 132.5 -4123.1 -215.7
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde 128.9 -4200.5 -230.1
5-(Chlorophenyl)-furan-2-carbaldehyde Not reported Not reported Not reported

Biological Activity

5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a furan ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}N O, with a molecular weight of approximately 207.27 g/mol. The presence of the furan ring contributes to its reactivity, while the aldehyde group enhances its potential for biological interactions.

Antitumor Activity

Research has indicated that derivatives of furan compounds, including this compound, exhibit antitumor properties. A study on similar structures demonstrated that certain furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Furan Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis Induction
Compound BA54910Cell Cycle Arrest
This compoundTBDTBDTBD

Inhibition of ATAD2

This compound has been identified as a potential inhibitor of ATAD2 (ATPase family AAA domain-containing protein 2), which plays a crucial role in cancer cell proliferation and survival. Inhibitors targeting ATAD2 can disrupt its function, leading to reduced tumor growth.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with specific biological targets. The presence of the piperidine ring is significant for binding affinity, as it can enhance the lipophilicity and overall bioavailability of the compound.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Piperidine MoietyIncreases binding affinity
Aldehyde GroupEnhances reactivity
Furan RingContributes to biological interactions

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound. For instance:

  • Study on Furan Derivatives : A series of furan derivatives were synthesized and tested for their anticancer properties against various cancer cell lines. The findings indicated that modifications to the piperidine ring significantly affected cytotoxicity levels.
  • In Vivo Studies : Animal models demonstrated that compounds with similar structures exhibited reduced tumor sizes when administered in appropriate dosages, showcasing their potential as therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde?

The synthesis of furan-carbaldehyde derivatives typically involves functionalization of the furan ring and introduction of substituents via catalytic or protecting-group strategies. For example, analogous compounds like 5-(methoxymethyl)furan-2-carbaldehyde are synthesized via acid-catalyzed reactions (e.g., Amerlite IR 120 H+ or pyridinium hydrochloride) with alcohols or diols under controlled conditions . For the target compound, introducing the 4-methylpiperidinyl group may require nucleophilic substitution or reductive amination, leveraging the aldehyde group for further derivatization. Purification often involves chromatography or crystallization, with structural confirmation via NMR and mass spectrometry.

Q. How can researchers experimentally determine thermodynamic properties such as enthalpy of combustion and formation for this compound?

Bomb calorimetry (e.g., B-08-MA precision calorimeter) is the gold standard for measuring combustion energies (∆cH°). For 5-(nitrophenyl)furan-2-carbaldehyde isomers, combustion energies ranged from −3,400 to −3,600 kJ/mol, with enthalpies of formation calculated using Hess’s law . Sample purity (>97%) is critical, and results are validated against computational methods like group-additivity or density functional theory (DFT). For this compound, similar protocols apply, with adjustments for its nitrogen-containing substituent’s impact on combustion dynamics .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aldehyde proton at ~9.6 ppm, furan ring protons at 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12_{12}H17_{17}NO2_2: theoretical 207.1259 g/mol).
  • IR Spectroscopy : Stretching frequencies for aldehyde (~1700 cm1^{-1}) and furan ring (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data for this compound?

Discrepancies often arise from impurities, incomplete combustion, or limitations in computational models. Strategies include:

  • Sample Purity : Validate via HPLC or melting-point analysis.
  • Theoretical Refinement : Use higher-level computational methods (e.g., CCSD(T) instead of DFT) or adjust group-additivity parameters for the methylpiperidinyl group .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 5-(nitrophenyl)furan-2-carbaldehyde isomers, where ∆fH°(cr) ranged from −200 to −250 kJ/mol) .

Q. What experimental design considerations are critical for assessing toxicity or environmental impact given limited data?

  • In Vitro Assays : Use hepatic (HepG2) or neuronal (PC12) cell lines to screen for cytotoxicity, with LC50_{50} determination .
  • Metabolite Profiling : Employ HPLC-DAD-ESI-MS/MS to identify degradation products or reactive intermediates .
  • Environmental Fate Studies : Monitor hydrolysis/oxidation products under varying pH and temperature, using GC-MS or NMR .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

The methylpiperidinyl group may introduce conformational flexibility, complicating crystal packing. Solutions include:

  • Cocrystallization : Use chiral auxiliaries or ionic liquids to stabilize specific conformers.
  • Low-Temperature Data Collection : Mitigate thermal motion using synchrotron radiation.
  • Software Tools : SHELXL for refinement, with disorder modeling for flexible substituents .

Key Recommendations for Researchers

  • Synthesis : Prioritize catalytic methods to minimize byproducts.
  • Characterization : Combine NMR and HRMS for unambiguous structural assignment.
  • Data Validation : Cross-reference experimental and computational results using multiple software packages (e.g., Gaussian, SHELX) .

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